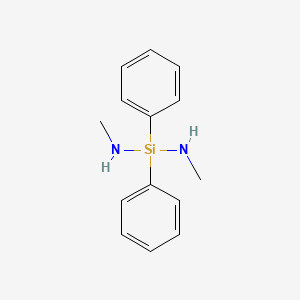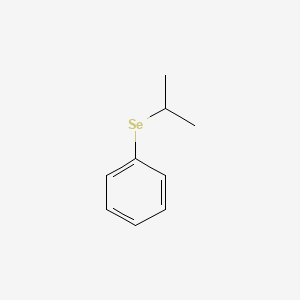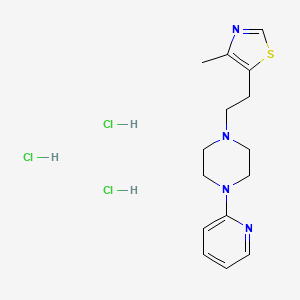
Methyl 2-(2-anilino-2-oxoethoxy)-4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-anilino-2-oxoethoxy)-4-chlorobenzoate is a synthetic organic compound with a complex structure It is characterized by the presence of an anilino group, an oxoethoxy linkage, and a chlorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-anilino-2-oxoethoxy)-4-chlorobenzoate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzoic acid with an appropriate aniline derivative under controlled conditions to form the intermediate product. This intermediate is then reacted with methyl chloroformate in the presence of a base to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-anilino-2-oxoethoxy)-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoate moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ether derivatives.
Applications De Recherche Scientifique
Methyl 2-(2-anilino-2-oxoethoxy)-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-anilino-2-oxoethoxy)-4-chlorobenzoate involves its interaction with specific molecular targets. The anilino group can interact with enzymes or receptors, potentially inhibiting their activity. The oxoethoxy linkage may facilitate the compound’s binding to its target, enhancing its efficacy. The chlorobenzoate moiety can contribute to the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Anilino-2-oxoethoxy)benzoic acid: Similar structure but lacks the methyl and chloro groups.
Methyl 3-(2-anilino-2-oxoethoxy)benzoate: Similar structure with a different position of the anilino group.
Methyl 4-(2-anilino-2-oxoethoxy)quinoline-2-carboxylate: Contains a quinoline ring instead of a benzoate moiety.
Uniqueness
Methyl 2-(2-anilino-2-oxoethoxy)-4-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety, which can influence its chemical reactivity and biological activity. The combination of the anilino group and the oxoethoxy linkage also contributes to its distinct properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
20745-71-5 |
|---|---|
Formule moléculaire |
C16H14ClNO4 |
Poids moléculaire |
319.74 g/mol |
Nom IUPAC |
methyl 2-(2-anilino-2-oxoethoxy)-4-chlorobenzoate |
InChI |
InChI=1S/C16H14ClNO4/c1-21-16(20)13-8-7-11(17)9-14(13)22-10-15(19)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) |
Clé InChI |
YBVIABNABCTGLE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)Cl)OCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)

![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)





![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)




![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)
